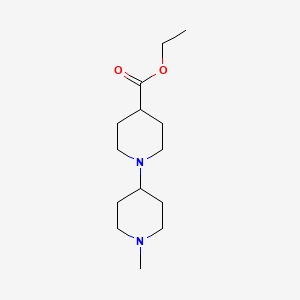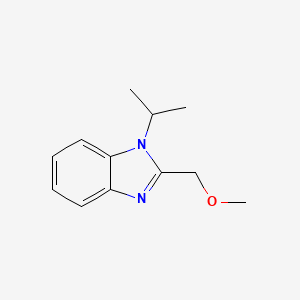![molecular formula C17H21N3O2 B5855328 N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855328.png)
N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This compound has gained attention in recent years due to its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and neuropathic pain. N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide selectively binds to and blocks the P2X7 receptor, which is a ligand-gated ion channel that is involved in the regulation of immune responses and inflammation. By blocking this receptor, N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide inhibits the release of pro-inflammatory cytokines and reduces inflammation.
Biochemical and Physiological Effects:
N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide has been shown to have anti-inflammatory effects in various animal models. It has also been shown to reduce neuropathic pain and improve cognitive function in animal models of Alzheimer's disease. In addition, N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide is a potent and selective antagonist of the P2X7 receptor, which makes it a valuable tool for studying the role of this receptor in various diseases. However, it is important to note that N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide has limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide. One area of interest is the potential use of N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide as a therapeutic agent in various diseases. Another area of interest is the development of more potent and selective P2X7 receptor antagonists. Additionally, further studies are needed to understand the mechanism of action of N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide and its effects on different cell types and tissues.
Synthesemethoden
The synthesis of N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide involves the reaction of 3-pyridinecarboximidamide with 1-adamantyl isocyanate in the presence of a base. The reaction yields a white solid, which is then purified by recrystallization. This method has been optimized to produce high yields of N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide with high purity.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c18-15(14-2-1-3-19-10-14)20-22-16(21)17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,10-13H,4-9H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNOCOWHEVGQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)ON=C(C4=CN=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)O/N=C(/C4=CN=CC=C4)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-[Amino(pyridin-3-YL)methylidene]amino adamantane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-1H-indol-1-yl)acetate](/img/structure/B5855258.png)






![3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5855312.png)
![N-methyl-N-(4-methylphenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5855319.png)
![N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5855335.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5855340.png)
![2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazone](/img/structure/B5855350.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5855352.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855353.png)